

A Comparative Analysis of the Biological Activity of Indazole Derivatives

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Compound of Interest

Compound Name: 3-bromo-1H-indazol-5-amine

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An in-depth look at the anti-cancer properties of substituted 1H-indazol-5-amine derivatives, offering insights for researchers and drug development professionals.

Due to a lack of extensive publicly available data on the biological activity of **3-bromo-1H-indazol-5-amine** and its specific derivatives, this guide provides a comparative analysis of derivatives of its isomer, 5-bromo-1H-indazol-3-amine. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous compounds with potent biological activities, including kinase inhibition and anticancer effects.^[1] The strategic placement of a bromine atom on the indazole ring provides a versatile starting point for the synthesis of a diverse range of derivatives. This analysis focuses on the anti-proliferative activities of these derivatives against various cancer cell lines.

Quantitative Analysis of Anti-Proliferative Activity

The anti-proliferative activity of two series of 5-bromo-1H-indazol-3-amine derivatives was evaluated against a panel of human cancer cell lines: human chronic myeloid leukemia (K562), human lung cancer (A549), human prostate cancer (PC-3), and human hepatoma (HepG-2).^[2] The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the tables below. 5-Fluorouracil (5-Fu) was used as a positive control.^[2]

Table 1: In Vitro Anti-proliferative Activity of Mercapto-acetamide Derivatives of 5-bromo-1H-indazol-3-amine

(Series 5a-5q)[2]

Compound	R ¹ Substituent	K562 IC ₅₀ (μM)	A549 IC ₅₀ (μM)	PC-3 IC ₅₀ (μM)	Hep-G2 IC ₅₀ (μM)
5a	3-fluorophenyl	9.32 ± 0.59	4.66 ± 0.45	15.48 ± 1.33	12.67 ± 1.31
5b	4-fluorophenyl	>40	12.54 ± 1.03	>40	10.11 ± 0.87
5e	4-chlorophenyl	11.33 ± 0.98	9.87 ± 0.76	13.45 ± 1.12	8.99 ± 0.65
5j	3,5-difluorophenyl	10.21 ± 0.88	7.65 ± 0.63	11.89 ± 0.97	6.54 ± 0.51
5k	3,4,5-trimethoxyphenyl	12.17 ± 2.85	>40	>40	3.32 ± 0.43
5-Fu	-	15.34 ± 1.21	25.67 ± 2.13	10.23 ± 0.89	5.87 ± 0.45

Table 2: In Vitro Anti-proliferative Activity of Piperazine Derivatives of 5-bromo-1H-indazol-3-amine (Series 6a-6u)[2]

Compound	R ¹ Substituent	K562 IC ₅₀ (μ M)	A549 IC ₅₀ (μ M)	PC-3 IC ₅₀ (μ M)	Hep-G2 IC ₅₀ (μ M)
6a	3-fluorophenyl	5.19 \pm 0.29	8.21 \pm 0.56	6.12 \pm 0.10	5.62 \pm 1.76
6b	4-methoxyphenyl	10.32 \pm 0.87	12.45 \pm 1.03	15.67 \pm 1.32	11.78 \pm 0.99
6o	4-(trifluoromethoxy)phenyl	5.15 \pm 0.55	9.88 \pm 0.81	7.34 \pm 0.60	6.98 \pm 0.57
6q	3,4-dichlorophenyl	12.54 \pm 1.05	15.67 \pm 1.31	18.76 \pm 1.54	14.87 \pm 1.23
5-Fu	-	15.34 \pm 1.21	25.67 \pm 2.13	10.23 \pm 0.89	5.87 \pm 0.45

Structure-Activity Relationship (SAR) Insights

The data reveals several key structure-activity relationships. For the mercapto-acetamide series, the nature and position of substituents on the phenyl ring at the C-5 position of the indazole core significantly influenced the anti-proliferative activity, particularly against the Hep-G2 cell line.^[2] A general trend was observed where fluorine-containing substituents enhanced the activity, with the 3,5-difluoro substituent (compound 5j) showing the highest potency.^[2]

In the piperazine series, most compounds exhibited significant anti-proliferative activity against K562 cells.^[2] Notably, compound 6o demonstrated a promising inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 μ M and showed good selectivity when compared to a normal human embryonic kidney cell line (HEK-293, IC₅₀ = 33.2 μ M).^[2]

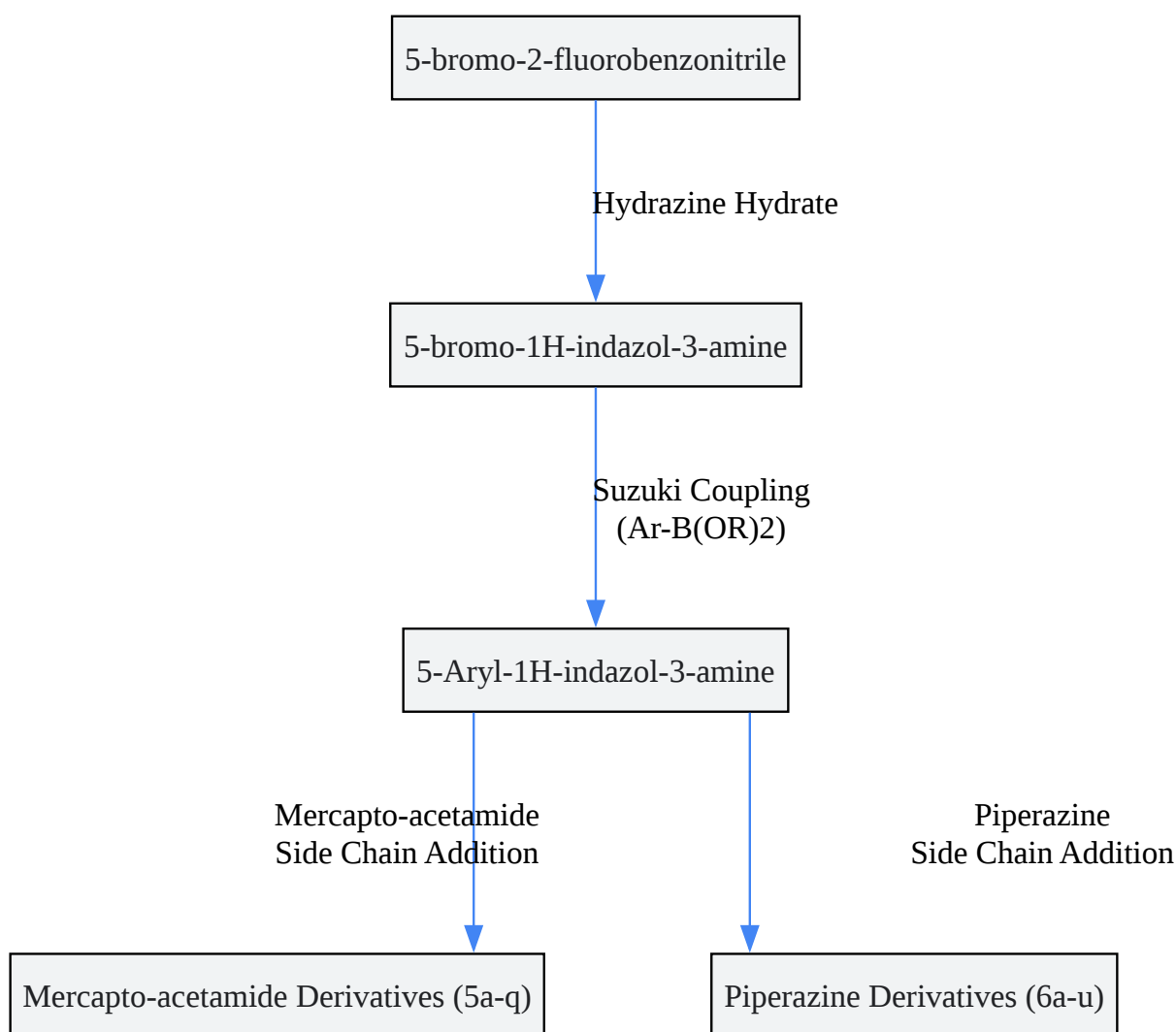
Experimental Protocols

Synthesis of 5-bromo-1H-indazol-3-amine Derivatives^[2]

The synthesis of the target indazole derivatives began with the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate to yield 5-bromo-1H-indazol-3-amine. This

intermediate was then subjected to a Suzuki coupling reaction with various substituted boronic acid esters to introduce diversity at the C-5 position. The resulting 5-substituted-1H-indazol-3-amines were then further reacted to introduce either a mercapto-acetamide or a piperazine moiety at the 3-amino group.

Below is a generalized workflow for the synthesis:



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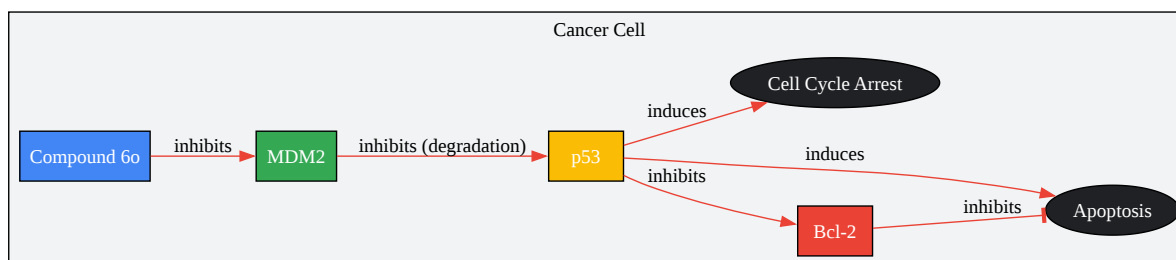
Synthetic Workflow for Indazole Derivatives

Anti-Proliferative Activity Assay (MTT Assay)[2]

The anti-proliferative activity of the synthesized compounds was evaluated using the methyl thiazolyl tetrazolium (MTT) colorimetric assay. Human cancer cell lines (K562, A549, PC-3, and HepG-2) were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. After incubation, the MTT reagent was added to each well. Viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved. The absorbance of the resulting solution is measured using a microplate reader, and the IC₅₀ values are calculated from the dose-response curves.

Signaling Pathway Analysis

Further investigation into the mechanism of action of the most promising compound, 6o, revealed its involvement in the induction of apoptosis and cell cycle arrest in K562 cells.[2] This effect is believed to be mediated through the inhibition of Bcl-2 family members and the p53/MDM2 signaling pathway.[2]



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Proposed Signaling Pathway of Compound 6o

This guide provides a comparative overview of the biological activity of a series of 5-bromo-1H-indazol-3-amine derivatives, offering valuable data and insights for the design and development of novel anti-cancer agents based on the indazole scaffold. The provided experimental

protocols and signaling pathway information can serve as a foundation for further research in this area.

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References

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- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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